molecular formula C15H11N3OS B3009434 benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2310012-32-7

benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone

Cat. No.: B3009434
CAS No.: 2310012-32-7
M. Wt: 281.33
InChI Key: DSOGOVGFDHCGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both benzothiazole and pyrrolopyridine moieties, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of Pyrrolopyridine Moiety: The pyrrolopyridine ring can be synthesized by the reaction of a pyridine derivative with an appropriate amine or nitrile.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and pyrrolopyridine moieties through a methanone linkage, often using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar benzothiazole moiety.

    Pyrrolopyridine: A compound with a similar pyrrolopyridine moiety.

    Thiazolopyridine: A compound with both thiazole and pyridine rings.

Uniqueness

Benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to the combination of benzothiazole and pyrrolopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS/c19-15(10-3-4-12-14(6-10)20-9-17-12)18-7-11-2-1-5-16-13(11)8-18/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOGOVGFDHCGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC4=C(C=C3)N=CS4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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